3-methoxy-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
3-Methoxy-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyrazole ring substituted with methoxy and methyl groups, as well as a carboxamide functional group, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the formation of the pyrazole core One common approach is the reaction of hydrazine with a suitable β-diketone or β-ketoester, followed by cyclization under acidic conditions
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which offers advantages in terms of scalability and efficiency. The use of automated systems and optimized reaction conditions can help achieve high yields and purity, making the process suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.
Biology: The biological potential of this compound includes its use as a probe in biochemical studies. It can be employed to investigate enzyme activities, receptor binding, and other biological processes.
Medicine: In the medical field, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its versatility and reactivity make it suitable for applications in polymer chemistry, agrochemicals, and other industrial processes.
Mechanism of Action
The mechanism by which 3-methoxy-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methacetin: N-(4-methoxyphenyl)acetamide
Acetophenone, 3-fluoro-4-methoxy-: C₉H₉FO₂
4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-: C₁₆H₁₂O₄
Uniqueness: 3-Methoxy-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide stands out due to its unique combination of functional groups and structural features. This makes it more versatile and reactive compared to similar compounds, allowing for a wider range of applications in scientific research and industry.
Properties
IUPAC Name |
3-methoxy-N-(4-methoxyphenyl)-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-16-8-11(13(15-16)19-3)12(17)14-9-4-6-10(18-2)7-5-9/h4-8H,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUVQKGDQOSTKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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